molecular formula C10H9BrClNO B13156126 4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

Cat. No.: B13156126
M. Wt: 274.54 g/mol
InChI Key: VLKWZHKONNRFFS-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-3-chloroaniline with a suitable pyrrolidinone precursor. One common method is the cyclization of N-substituted piperidines, which involves a domino process including the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the pyrrolidine ring to pyrrolidinone.

    Reduction: Reduction of the carbonyl group to form secondary amines.

    Substitution: Halogen substitution reactions involving the bromine and chlorine atoms on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones, secondary amines, and halogenated derivatives, depending on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereoisomers and spatial orientation of substituents . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one include other pyrrolidinone derivatives such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54 g/mol

IUPAC Name

4-(4-bromo-3-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrClNO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)

InChI Key

VLKWZHKONNRFFS-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

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